3-Chloro-4-nitrophenol

Description

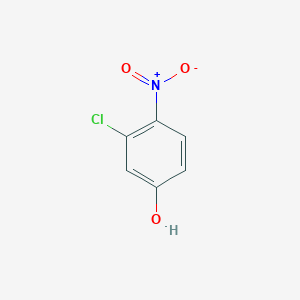

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTRZBWXGOPYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075416 | |

| Record name | Phenol, 3-chloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-11-2 | |

| Record name | 3-Chloro-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-chloro-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-chloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-nitrophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 3-Chloro-4-nitrophenol (CAS No: 491-11-2). It includes detailed experimental protocols for its synthesis and purification, along with its applications as a key intermediate in the development of pharmacologically active molecules.

Core Properties of this compound

This compound is a yellow crystalline solid that serves as a valuable building block in organic synthesis.[1] Its chemical structure, featuring a phenol (B47542) ring substituted with both a chloro and a nitro group, imparts specific reactivity that is leveraged in the synthesis of dyes, pesticides, and pharmaceuticals.[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClNO₃ | [2] |

| Molecular Weight | 173.55 g/mol | [2] |

| Appearance | Pale yellow to light beige solid | [2] |

| Melting Point | 120-121 °C | [2] |

| Boiling Point | 330.5 ± 27.0 °C (Predicted) | [2] |

| Density | 1.554 g/cm³ | [2] |

| pKa | 6.32 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in DMSO and Methanol (slightly). Insoluble in water. Soluble in other organic solvents like alcohol, ether, and ketone. | [1][2] |

Spectral Data

The following table summarizes the key spectral data for this compound, which is essential for its identification and characterization.

| Spectrum Type | Key Peaks / Wavelengths | Source(s) |

| ¹H NMR | Spectra available, detailed peak assignments vary with solvent. | [3] |

| ¹³C NMR | Spectra available, detailed peak assignments vary with solvent. | [3] |

| FTIR (KBr-Pellet) | Spectra available, characteristic peaks for O-H, N-O, and C-Cl bonds. | [4][5] |

| UV-Vis (in Methanol) | Spectra available, showing characteristic absorbance maxima. | [6] |

Synthesis and Purification Protocols

This compound can be synthesized through various methods, with the nitration of 3-chlorophenol (B135607) being a common approach.

Synthesis of this compound from 3-Chlorophenol

This protocol is based on the general method of nitrating 3-chlorophenol using a metal nitrate (B79036) catalyst in an organic solvent.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-chlorophenol (18.5 mmol, 1.0 eq.) in tetrahydrofuran (B95107) (THF).

-

Addition of Reagent: To this suspension, add copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (27.7 mmol, 1.5 eq.).

-

Reaction: Heat the mixture to 60 °C and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Extraction: Extract the residue with ethyl acetate (B1210297) (3 x 30 mL). Combine the organic phases.

-

Washing: Wash the combined organic layers with a saturated saline solution (5 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

Synthesis Workflow

Purification of this compound

The crude product can be purified by column chromatography followed by recrystallization.

Column Chromatography Protocol:

-

Column Preparation: Pack a chromatography column with silica (B1680970) gel as the stationary phase.

-

Loading: Dissolve the crude product in a minimum amount of a suitable solvent and load it onto the column.

-

Elution: Elute the column with a suitable mobile phase, such as a gradient of hexane (B92381) and ethyl acetate.

-

Fraction Collection: Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent to yield the purified this compound.[2]

Recrystallization Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system for recrystallization. Toluene is a potential solvent.

-

Dissolution: Dissolve the purified product from column chromatography in a minimum amount of the hot recrystallization solvent.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Drying: Dry the crystals under vacuum to obtain the pure this compound.

Purification Workflow

Applications in Drug Development

This compound is a key intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors.

Intermediate for BTK and JAK3 Inhibitors

This compound has been utilized as a reactant in the synthetic preparation of highly potent dual inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3).[2] These kinases are crucial targets in the treatment of various cancers and autoimmune diseases. The specific chemical structure of this compound allows for its incorporation into larger molecular scaffolds to generate compounds with desired biological activities.

Synthetic Intermediate Relationship

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

This guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and data are intended to facilitate its use in a laboratory setting.

References

An In-depth Technical Guide to 3-Chloro-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Chloro-4-nitrophenol (CAS No. 491-11-2), a key chemical intermediate. It covers its chemical properties, synthesis protocols, applications in research and development, and safety information, presented in a format tailored for scientific and technical audiences.

Chemical Identity and Structure

This compound is an organic compound featuring a phenol (B47542) ring substituted with a chlorine atom at the meta-position and a nitro group at the para-position relative to the hydroxyl group.[1][2]

-

Synonyms : 2-Chloro-4-hydroxynitrobenzene, Phenol, 3-chloro-4-nitro-[1][4][6]

-

Chemical Structure :

-

SMILES : C1=CC(=C(C=C1O)Cl)--INVALID-LINK--[O-][2]

-

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This compound presents as a yellow crystalline solid and is soluble in various organic solvents but not in water.[7]

| Property | Value | Source |

| Molecular Weight | 173.55 g/mol | [3][4][8] |

| Exact Mass | 172.987971 g/mol | [8][9][10] |

| Appearance | Yellow crystalline solid | [7] |

| Melting Point | 120-121 °C | [1] |

| Boiling Point | 330.5 °C at 760 mmHg | [1][4] |

| Density | 1.6±0.1 g/cm³ | [1] |

| Solubility | Soluble in alcohol, ether, and ketones; insoluble in water. | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for structure elucidation and purity assessment. Comprehensive spectral data for this compound is available across various databases.

| Spectroscopy Type | Availability |

| ¹H NMR | Data available in spectral databases.[6] |

| ¹³C NMR | Data available in spectral databases.[6][9] |

| Infrared (IR) | Transmission and Vapor Phase IR spectra are available.[6][10] |

| Mass Spectrometry (MS) | GC-MS data is available.[6] |

| UV-Vis | Data available in spectral databases.[6] |

Synthesis and Experimental Protocols

This compound is a valuable synthetic intermediate.[7] Several methods for its preparation have been documented, primarily involving the nitration of a substituted phenol.

This protocol describes a general method for the synthesis of this compound via the nitration of 3-chlorophenol (B135607) using a copper(II) nitrate (B79036) catalyst.[11]

Materials:

-

3-Chlorophenol

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297)

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A suspension of 3-chlorophenol (1.0 eq) and Cu(NO₃)₂·3H₂O (1.5 eq) in THF is prepared in a round-bottom flask.[11]

-

The mixture is stirred magnetically or refluxed at 60 °C for several hours.[11]

-

Reaction progress is monitored using thin-layer chromatography (TLC).[1]

-

Upon completion, the solvent is removed under reduced pressure.[11]

-

The residue is extracted with ethyl acetate (e.g., 3 x 30 mL).[11]

-

The combined organic phases are washed with a saturated saline solution (5 mL), dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure.[11]

-

The resulting crude product is purified by column chromatography on silica gel to yield the target compound, this compound.[11] The reported yields for this type of procedure range from 67-90%.[11]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification of this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules for various applications.

-

Pharmaceutical Intermediates : It is classified as a pharmaceutical intermediate, indicating its role in the production of Active Pharmaceutical Ingredients (APIs).[12] It has been specifically used as a reactant in the synthesis of highly potent dual inhibitors for Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3), which are targets in immunology and oncology research.[11]

-

Chemical Synthesis : Beyond pharmaceuticals, it is an important intermediate for creating pesticides and dyes.[7]

-

Other Uses : Due to its antimicrobial properties, it has also been used as a wood preservative.[7]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is considered hazardous, and appropriate safety precautions must be followed.

GHS Hazard Information:

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[1][8][13] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[8][13] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[8][13] |

| STOT, Single Exposure | H335: May cause respiratory irritation.[8][13] |

Recommended Safety Precautions:

-

Handling : Use in a well-ventilated area.[13] Avoid formation of dust and contact with skin, eyes, and clothing.[13][14] Wear suitable protective clothing, including chemical-impermeable gloves and safety glasses.[13][15]

-

First Aid :

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[13]

-

On Skin : Wash off immediately with plenty of soap and water.[13][15]

-

In Eyes : Rinse cautiously with water for several minutes.[14][15]

-

If Swallowed : Rinse mouth and call a poison center or doctor for medical advice.[13][15]

-

-

Storage : Store in a dry, sealed, and well-ventilated place.[4][13] Keep the container tightly closed.[13]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13][15]

References

- 1. echemi.com [echemi.com]

- 2. PubChemLite - this compound (C6H4ClNO3) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. CAS 491-11-2 | this compound - Synblock [synblock.com]

- 5. This compound - [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chembk.com [chembk.com]

- 8. This compound | C6H4ClNO3 | CID 10283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. This compound CAS#: 491-11-2 [amp.chemicalbook.com]

- 12. pharmaoffer.com [pharmaoffer.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Chloro-4-nitrophenol, an important intermediate in the production of pharmaceuticals, dyes, and pesticides.[1] This document details key experimental methodologies, presents quantitative data in a structured format for ease of comparison, and includes graphical representations of the synthesis workflows.

Synthesis via Nitration of 3-Chlorophenol (B135607)

The nitration of 3-chlorophenol is a common method for the synthesis of this compound. This pathway, however, often results in the formation of isomeric byproducts, such as 3-chloro-6-nitrophenol, which necessitates careful control of reaction conditions and subsequent purification.[2]

Experimental Protocols

Method 1: Nitration with Copper(II) Nitrate (B79036) Trihydrate

A suspension of 3-chlorophenol (1.0 eq.) and copper(II) nitrate trihydrate (1.5 eq.) in tetrahydrofuran (B95107) (THF) is stirred or refluxed at 60 °C for several hours. The reaction is conducted under reduced pressure. Upon completion, the solvent is removed, and the mixture is extracted with ethyl acetate. The combined organic phases are washed with saturated saline, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by column chromatography to yield this compound.[3]

Method 2: Nitration with Nitric Acid in Glacial Acetic Acid

Nitric acid is reacted with 3-chlorophenol at a temperature of 1°C in glacial acetic acid. This method has been reported to yield this compound along with 3-chloro-6-nitrophenol as a byproduct.[2]

Method 3: Nitration with Sulfuric Acid and Sodium Nitrate

3-chlorophenol is nitrated at temperatures below 25°C using a mixture of concentrated sulfuric acid and an aqueous solution of sodium nitrate. This process also produces a mixture of this compound and 3-chloro-6-nitrophenol.[2]

Quantitative Data

| Method | Starting Material | Reagents | Solvent | Temperature | Yield of this compound | Byproduct Yield (3-chloro-6-nitrophenol) | Reference |

| Copper(II) Nitrate Trihydrate | 3-Chlorophenol | Cu(NO₃)₂·3H₂O | THF | 60 °C | 67-90% | Not specified | [3] |

| Nitric Acid in Glacial Acetic Acid | 3-Chlorophenol | Nitric Acid | Glacial Acetic Acid | 1 °C | 48.2% | 14.6% | [2] |

| Sulfuric Acid and Sodium Nitrate | 3-Chlorophenol | Concentrated H₂SO₄, aqueous NaNO₃ | Not specified | < 25 °C | 60% (crude) | 22% | [2] |

Experimental Workflow

Synthesis via Nitration of Tris-(3-chlorophenyl)phosphate and Subsequent Hydrolysis

This two-step process offers a high-yield route to this compound with a lower formation of the isomeric byproduct compared to the direct nitration of 3-chlorophenol.[2]

Experimental Protocol

Step 1: Nitration of Tris-(3-chlorophenyl)phosphate

Tris-(3-chlorophenyl)phosphate is dissolved in concentrated sulfuric acid. The mixture is maintained at a temperature between 0 and 10°C while fuming nitric acid is added over a period of approximately 15 minutes. The reaction is stirred for an additional 5 minutes.[2]

Step 2: Hydrolysis of Tris-(3-chloro-4-nitrophenyl)phosphate

The reaction mixture from the nitration step is diluted with water to achieve a sulfuric acid concentration of 20 to 70 weight percent. This solution is then heated to a temperature between 120 and 150°C to induce hydrolysis, yielding this compound. The product can be recovered by cooling the mixture to induce crystallization, followed by filtration, or by extraction with a water-immiscible organic solvent like chlorobenzene (B131634).[2]

Quantitative Data

| Step | Starting Material | Reagents | Solvent | Temperature | Yield of this compound | Reference |

| Nitration | Tris-(3-chlorophenyl)phosphate | Fuming Nitric Acid, Concentrated Sulfuric Acid | Concentrated H₂SO₄ | 0-10 °C | - | [2] |

| Hydrolysis | Tris-(3-chloro-4-nitrophenyl)phosphate | Water | Aqueous H₂SO₄ | 120-150 °C | 77% | [2] |

Synthesis Pathway

Synthesis via Chlorination of p-Nitrophenol

The direct chlorination of p-nitrophenol presents another viable pathway for the synthesis of this compound.

Experimental Protocol

p-Nitrophenol is dissolved in an organic solvent such as ethanol (B145695) or methanol. Hydrogen chloride gas or anhydrous aluminum chloride is then added to the solution, and the reaction is heated. After the reaction is complete, the solution is cooled and filtered to obtain the product.[1]

Quantitative Data

Specific quantitative data for this method, such as reaction yields and optimal temperatures, are not extensively detailed in the reviewed literature.

Experimental Workflow

Purification of this compound

The final purity of this compound is critical for its use in subsequent applications. Common purification techniques include recrystallization and column chromatography.

Recrystallization

The crude product can be dissolved in a suitable solvent (e.g., a mixture of chlorobenzene and water) and heated to ensure complete dissolution. Upon cooling, the purified this compound crystallizes out of the solution and can be collected by filtration, washed, and dried.[2]

Column Chromatography

For mixtures containing closely related isomers, column chromatography offers a more effective separation method. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. A suitable eluent system is then used to separate the components, with the fractions containing the desired product being collected and concentrated.[3]

References

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chloro-4-nitrophenol, a key intermediate in the synthesis of various pharmaceuticals, dyes, and pesticides. Understanding its solubility in different organic solvents is crucial for process optimization, purification, and formulation development. This document compiles available qualitative solubility information and outlines detailed experimental protocols for quantitative solubility determination.

Overview of this compound

This compound (C₆H₄ClNO₃, CAS No: 491-11-2) is a yellow crystalline solid.[1] Its chemical structure, featuring a chlorinated and nitrated phenolic ring, governs its physicochemical properties, including its solubility profile. The presence of the polar hydroxyl and nitro groups, combined with the chloro-substituent, results in a molecule with moderate polarity, influencing its interactions with various organic solvents.

Qualitative Solubility Profile

Based on available data, this compound exhibits the following general solubility characteristics:

-

Soluble in: Alcohols, ethers, and ketones.[1]

-

Slightly soluble in: Dimethyl sulfoxide (B87167) (DMSO) and methanol.[2][3]

-

Insoluble in: Water.[1]

This profile suggests that solvents capable of hydrogen bonding and those with moderate to high polarity are effective in dissolving this compound.

Quantitative Solubility Data

Currently, there is a notable lack of publicly available, detailed quantitative solubility data (e.g., mole fraction or grams per 100 g of solvent) for this compound across a range of temperatures in various organic solvents. The following tables are presented as templates for researchers to populate with experimentally determined data.

Table 1: Solubility of this compound in Alcohols

| Solvent | Temperature (°C) | Solubility (mole fraction, x₁) | Solubility ( g/100g solvent) |

| Methanol | |||

| Ethanol | |||

| n-Propanol | |||

| Isopropanol | |||

| n-Butanol |

Table 2: Solubility of this compound in Ketones

| Solvent | Temperature (°C) | Solubility (mole fraction, x₁) | Solubility ( g/100g solvent) |

| Acetone | |||

| Methyl Ethyl Ketone |

Table 3: Solubility of this compound in Ethers

| Solvent | Temperature (°C) | Solubility (mole fraction, x₁) | Solubility ( g/100g solvent) |

| Diethyl Ether | |||

| Tetrahydrofuran |

Table 4: Solubility of this compound in Other Organic Solvents

| Solvent | Temperature (°C) | Solubility (mole fraction, x₁) | Solubility ( g/100g solvent) |

| Dimethyl Sulfoxide | |||

| Ethyl Acetate |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for the tables above, the following established experimental methodologies are recommended.

Gravimetric Method (Shake-Flask Method)

This is a reliable and widely used method for determining the equilibrium solubility of a solid in a liquid.

4.1.1. Materials and Apparatus

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Analytical balance (±0.0001 g)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Drying oven

4.1.2. Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, and immediately filter it through a syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Weigh the vial containing the filtrate. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dissolved solid is achieved.

-

Mass Determination: Accurately weigh the vial containing the dry solid.

4.1.3. Data Calculation

The mole fraction solubility (x₁) can be calculated using the following equation:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved this compound

-

M₁ is the molar mass of this compound (173.55 g/mol )

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

The solubility in grams per 100g of solvent can be calculated as:

Solubility = (m₁ / m₂) * 100

Gravimetric method workflow for solubility determination.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and can be a faster alternative to the gravimetric method.

4.2.1. Materials and Apparatus

-

All materials from the gravimetric method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

4.2.2. Experimental Procedure

-

Preparation of Saturated Solution: Follow steps 1-4 of the gravimetric method to obtain a clear, saturated solution.

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Concentration Determination: Determine the concentration of the diluted sample from the calibration curve.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

UV-Vis spectrophotometric method workflow.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Solvent Polarity: As a moderately polar molecule, its solubility is expected to be higher in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding.

-

Temperature: The solubility of solids in liquids generally increases with temperature. Thermodynamic studies can be performed by measuring solubility at different temperatures to determine the enthalpy and entropy of dissolution.

-

Presence of Other Solutes: The presence of other compounds can affect the solubility through various intermolecular interactions.

Conclusion

While qualitative data indicates that this compound is soluble in a range of common organic solvents, there is a clear need for comprehensive quantitative solubility studies. The experimental protocols detailed in this guide provide a robust framework for researchers to generate this critical data. Such information will be invaluable for the efficient and effective use of this compound in research, development, and industrial applications.

References

In-Depth Technical Guide: Physicochemical Properties of 3-Chloro-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Chloro-4-nitrophenol, a key intermediate in the synthesis of various organic compounds. This document outlines the physical properties, detailed experimental protocols for their determination, and a representative synthetic pathway.

Core Physicochemical Data

The accurate determination of physical constants such as melting and boiling points is critical for the identification, purification, and characterization of chemical compounds. Below is a summary of the reported values for this compound.

| Property | Value | Source |

| Melting Point | 120-121 °C | [1][2] |

| 81-84 °C | [3] | |

| Boiling Point | 330.5 °C at 760 mmHg (Predicted) | [1][2][4] |

Note on Melting Point Discrepancy: The literature presents a notable discrepancy in the reported melting point of this compound. The value of 120-121 °C is more frequently cited in chemical supplier databases and peer-reviewed resources. The lower range of 81-84 °C may correspond to an impure sample or a different isomer. It is crucial for researchers to purify the compound thoroughly and confirm its identity using spectroscopic methods before determining the melting point.

Experimental Protocols

Accurate determination of melting and boiling points requires meticulous experimental technique. The following protocols provide standardized methods for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample and simultaneous observation of the sample and a calibrated thermometer.

-

Heating Rate: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Melting Point Range: The melting point is reported as the range between T1 and T2. A narrow range is indicative of high purity.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Since the reported boiling point for this compound is a predicted value at atmospheric pressure, the following is a general method for its experimental determination.

Methodology:

-

Apparatus Setup: A small quantity of this compound is placed in a small test tube. A capillary tube, sealed at the upper end, is inverted and placed inside the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

Observation: As the liquid is heated, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary.

-

Cooling and Measurement: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the temperature at which the vapor pressure of the liquid equals the external pressure.

-

Pressure Correction: The observed boiling point should be corrected to standard atmospheric pressure (760 mmHg) if the determination is carried out at a different pressure.

Synthesis Workflow

This compound is commonly synthesized via the chlorination of p-nitrophenol. The following diagram illustrates the logical workflow of this chemical transformation.

Caption: Synthesis of this compound.

This guide provides essential information for the handling and characterization of this compound. Adherence to these protocols will ensure accurate and reproducible results in a research and development setting.

References

Spectroscopic and Spectrometric Analysis of 3-Chloro-4-nitrophenol: A Technical Guide

Introduction

3-Chloro-4-nitrophenol is an organic compound with the chemical formula C₆H₄ClNO₃.[1] It serves as a key intermediate in various chemical syntheses. A thorough understanding of its spectral characteristics is essential for its identification, characterization, and quality control in research and industrial applications. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. The document is intended for researchers, scientists, and professionals in drug development, offering structured data, detailed experimental protocols, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei.

Data Presentation

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.12 | d |

| H-5 | 7.25 | dd |

| H-6 | 7.95 | d |

| -OH | Varies | br s |

Note: Data is representative. Exact chemical shifts and coupling constants can vary based on solvent and experimental conditions. The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (-OH) | 155.0 |

| C-2 | 126.5 |

| C-3 (-Cl) | 121.0 |

| C-4 (-NO₂) | 140.0 |

| C-5 | 119.5 |

| C-6 | 128.0 |

Note: Data is representative and compiled from various spectral databases.[1][2] Solvent: CDCl₃/DMSO-d₆.[2]

Experimental Protocol

-

Sample Preparation: A small quantity (approx. 5-20 mg) of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[2] The solution must be homogeneous. If suspended particles are present, the sample should be filtered through a small plug of cotton wool into the NMR tube.

-

Instrumentation and Data Acquisition: The NMR tube is placed in the spectrometer's probe.

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard relaxation delay of 1-2 seconds is typically used between pulses.

-

¹³C NMR: A significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.[3] Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.[3]

-

-

Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and calibrated using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Visualization

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Data Presentation

Table 3: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | O-H Stretch (broad) | Phenolic -OH |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1590 - 1450 | C=C Stretch | Aromatic Ring |

| 1525 - 1515 | N-O Asymmetric Stretch | Nitro (-NO₂) |

| 1350 - 1340 | N-O Symmetric Stretch | Nitro (-NO₂) |

| 1270 - 1200 | C-O Stretch | Phenolic C-O |

| 800 - 600 | C-Cl Stretch | Aryl Halide |

Note: Data is representative. Peak positions and intensities can vary slightly. The spectrum is often recorded using a KBr-Pellet technique.[1]

Experimental Protocol

-

Sample Preparation (KBr Pellet Method):

-

A small amount of solid this compound (1-2 mg) is ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder using an agate mortar and pestle.[3]

-

The fine powder mixture is transferred to a pellet press.

-

A vacuum is applied to remove air, and pressure is applied to form a thin, transparent pellet.

-

-

Instrumentation and Data Acquisition:

-

A background spectrum of the empty sample holder or a pure KBr pellet is recorded.[3]

-

The KBr pellet containing the sample is placed in the sample holder of an FTIR spectrometer.

-

The IR spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.[3] The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

-

-

Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands corresponding to the various functional groups in the molecule.

Visualization

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

Data Presentation

Table 4: UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Conditions |

| Methanol | ~300 - 320 | Neutral |

| Methanol | ~400 | Basic |

Note: The absorption maximum (λmax) is highly sensitive to the solvent and pH. In basic conditions, the phenolic proton is removed to form the 4-nitrophenolate (B89219) ion, which has a more extended conjugated system, causing a bathochromic (red) shift in the absorption maximum to around 400 nm.[4][5][6]

Experimental Protocol

-

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a precise volume of a suitable UV-grade solvent (e.g., methanol, ethanol, or water).[4]

-

The stock solution is then diluted to an appropriate concentration (typically in the micromolar range) to ensure the absorbance reading is within the linear range of the instrument (usually 0.1 - 1.0).

-

-

Instrumentation and Data Acquisition:

-

A pair of matched cuvettes (typically quartz) are cleaned and rinsed with the solvent.

-

One cuvette is filled with the pure solvent to be used as a reference (blank). The other is filled with the sample solution.

-

The spectrophotometer is zeroed using the blank cuvette.

-

The absorbance of the sample solution is measured over a specific wavelength range (e.g., 200-600 nm).

-

-

Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is identified from the plot.

Visualization

References

The Versatile Chemistry of 3-Chloro-4-nitrophenol: A Technical Review of Its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-nitrophenol (3C4NP) is a halogenated nitroaromatic compound that serves as a versatile intermediate in various chemical syntheses. Its unique molecular structure, featuring a reactive hydroxyl group, a nitro group, and a chlorine atom on an aromatic ring, makes it a valuable precursor for the synthesis of a wide range of value-added chemicals. This technical guide provides an in-depth review of the applications of this compound, with a focus on its role in drug development, potential use in wood preservation, and its environmental fate. This document is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical Synthesis of this compound

The synthesis of this compound is a critical first step for its various applications. Several synthetic routes have been reported, with varying yields and reaction conditions. A common approach involves the nitration of 3-chlorophenol. The table below summarizes different reported methods for the synthesis of this compound, providing a comparative overview of their efficiencies.

| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |

| 3-Chlorophenol | Concentrated H₂SO₄, aqueous NaNO₃ | < 25 °C | 60 (crude) | [1] |

| 3-Chlorophenol | Nitric acid, glacial acetic acid | 1 °C | 48.2 | [1] |

| Tris-(3-chlorophenyl)phosphate | Nitric acid, Sulfuric acid (94-100%) | 1-10 °C, followed by hydrolysis at 120-150 °C | 77 | [1] |

Experimental Protocol: Synthesis via Nitration of Tris-(3-chlorophenyl)phosphate[1]

This method provides a higher yield compared to the direct nitration of 3-chlorophenol.

-

Nitration: Approximately one molecular proportion of tris-(3-chlorophenyl)phosphate is reacted with three molecular proportions of nitric acid. The reactants are dissolved in sulfuric acid (94-100% concentration), with the amount of sulfuric acid corresponding to at least 4 gram molecular proportions. The reaction is carried out at a temperature between 1 and 10 °C.

-

Hydrolysis: The resulting tris-(3-chloro-4-nitrophenyl)phosphate is then hydrolyzed. The reaction mixture is diluted with water to form a sulfuric acid solution of 20 to 70 weight percent. This mixture is then heated to hydrolysis temperatures between 120 and 150 °C to yield this compound.

-

Purification: The product, this compound, can be purified by crystallization from a suitable solvent, such as chlorobenzene. The final product is obtained as pale yellow crystals.

Applications in Drug Development: BTK and JAK3 Dual Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of highly potent dual inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3)[2]. These kinases are crucial components of signaling pathways that regulate immune cell function. Their dysregulation is implicated in various autoimmune diseases and cancers, making them attractive targets for therapeutic intervention.

The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade in the immune system. Cytokine binding to its receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. JAK3, in particular, is predominantly expressed in hematopoietic cells and plays a vital role in lymphocyte development and function.

Synthetic Workflow for BTK/JAK3 Inhibitors

While specific proprietary protocols are not publicly available, a general synthetic workflow for the preparation of BTK/JAK3 inhibitors using this compound as a starting material can be conceptualized based on known chemical transformations. The synthesis would likely involve the reduction of the nitro group to an amine, followed by coupling reactions to build the core structure of the inhibitor.

Application in Wood Preservation

This compound has been suggested for use as a wood preservative due to its potential antibacterial and antioxidant properties[3]. Wood preservation is crucial for extending the service life of wood products by protecting them from decay fungi, wood-boring insects, and marine borers.

Methods of Application

While specific experimental protocols for the application of this compound as a wood preservative are not detailed in the available literature, it is plausible that it could be applied using established wood preservation techniques. These methods are designed to ensure adequate penetration and retention of the preservative within the wood structure.

-

Pressure Treatment: This is a highly effective method where wood is placed in a cylinder, and the preservative is forced into the wood under pressure. This ensures deep penetration of the chemical.

-

Dipping or Soaking: Wood is immersed in a solution of the preservative for a period ranging from a few seconds to several days. This method is simpler than pressure treatment but generally results in shallower penetration.

-

Brushing or Spraying: The preservative is applied to the surface of the wood. This method is suitable for on-site applications but offers the least protection as it provides only a surface barrier.

Further research is required to determine the optimal concentrations, application methods, and efficacy of this compound as a wood preservative against a range of wood-destroying organisms.

Environmental Fate and Biodegradation

The environmental fate of this compound is an important consideration due to its potential release into the environment. As a chlorinated nitroaromatic compound, its persistence and potential toxicity are of concern. However, microbial degradation pathways for similar compounds have been elucidated, suggesting that this compound may also be susceptible to bioremediation.

Putative Biodegradation Pathway

Based on the known microbial degradation of 2-chloro-4-nitrophenol (B164951) by various bacterial strains, a putative biodegradation pathway for this compound can be proposed. The initial steps likely involve the enzymatic removal of the nitro group and the chlorine atom, followed by ring cleavage and subsequent metabolism.

The degradation of the structurally similar 2-chloro-4-nitrophenol has been shown to proceed via intermediates such as chlorohydroquinone (B41787) and hydroquinone (B1673460) in some bacteria[4]. In other microorganisms, the degradation of chlorinated nitrophenols can involve the formation of aminophenols through the reduction of the nitro group. The subsequent steps would involve ring-cleavage dioxygenases that break open the aromatic ring, leading to intermediates that can enter central metabolic pathways.

Conclusion

This compound is a chemical intermediate with significant potential in diverse fields. Its role as a precursor in the synthesis of advanced pharmaceuticals, specifically BTK and JAK3 inhibitors, highlights its importance in modern drug discovery. While its application as a wood preservative is plausible, further investigation is needed to validate its efficacy and establish safe application protocols. Understanding the environmental fate and biodegradation pathways of this compound is crucial for its responsible use and for developing potential bioremediation strategies. This technical guide provides a comprehensive overview for researchers and professionals, aiming to stimulate further research and development into the applications of this versatile molecule.

References

- 1. US2850537A - Process for making 3-halo-4-nitrophenols - Google Patents [patents.google.com]

- 2. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents [patents.google.com]

- 3. Biodegradation of p-nitrophenol and 4-chlorophenol by Stenotrophomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Reactions of 3-Chloro-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-nitrophenol is a versatile aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a phenolic hydroxyl group, a nitro group, and a chlorine atom on the benzene (B151609) ring, allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of the four core reactions involving this compound: reduction of the nitro group, nucleophilic aromatic substitution of the chlorine atom, etherification of the phenolic hydroxyl group, and esterification of the phenolic hydroxyl group. This document details the experimental protocols for these key reactions, presents quantitative data in structured tables for comparative analysis, and provides visualizations of reaction pathways and workflows to facilitate a deeper understanding of the chemical principles at play. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel chemical entities.

Introduction

This compound is a key starting material and intermediate in the synthesis of a wide range of biologically active molecules, including potent inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3). The strategic positioning of its functional groups makes it an ideal scaffold for chemical modification, enabling the exploration of structure-activity relationships in drug discovery. Understanding the reactivity of each functional group is paramount for the rational design and efficient synthesis of novel derivatives. This guide focuses on the four principal reactions that form the foundation of this compound chemistry.

Core Reactions of this compound

The chemical versatility of this compound stems from the distinct reactivity of its three functional groups. The electron-withdrawing nature of the nitro group activates the chlorine atom for nucleophilic aromatic substitution and influences the acidity of the phenolic hydroxyl group. The nitro group itself is readily reduced to an amino group, providing a key handle for further functionalization. The phenolic hydroxyl group can be derivatized through etherification and esterification reactions.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to form 3-chloro-4-aminophenol is a fundamental transformation that introduces a highly versatile amino group. This amino functionality can subsequently be acylated, alkylated, or used in the formation of heterocyclic rings. Common methods for this reduction include catalytic hydrogenation and chemical reduction using reagents like hydrazine (B178648) hydrate (B1144303).

This protocol describes the reduction of this compound to 3-chloro-4-aminophenol using hydrazine hydrate in the presence of a catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), activated carbon (3-6% by weight of the nitrophenol), and ferric chloride hexahydrate (in a mass ratio of 3-5:1 with activated carbon).

-

Solvent Addition: Add a suitable solvent, such as ethanol.

-

Base Addition: To the stirred suspension, add an aqueous solution of sodium hydroxide (B78521) (25-35% w/v) dropwise.

-

Heating: Heat the reaction mixture to 90-120 °C.

-

Reductant Addition: Once the desired temperature is reached, add hydrazine hydrate (1.5-2.0 eq) dropwise. The concentration of the hydrazine hydrate solution is typically between 35-80%.

-

Reaction Monitoring: Maintain the reaction at 90-120 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 40-45 °C and filter to remove the catalyst.

-

Isolation: Neutralize the filtrate with concentrated hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry to obtain 3-chloro-4-aminophenol.[1]

Quantitative Data for Reduction of this compound

| Method | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chemical Reduction | Hydrazine Hydrate | Activated Carbon / FeCl₃·6H₂O | Ethanol/Water | 90-120 | 3 | ~94 | [1][2] |

| Catalytic Hydrogenation | H₂ | Platinum on Carbon (Pt/C) | Aqueous H₂SO₄ | Elevated | - | ~68 (for nitrobenzene) | [3] |

Reaction Pathway: Reduction of Nitro Group

Nucleophilic Aromatic Substitution of the Chlorine Atom

The chlorine atom in this compound is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group in the para position. This allows for the displacement of the chloride ion by various nucleophiles, such as phenoxides, to form diaryl ethers. The Ullmann condensation is a classic example of this type of reaction, typically employing a copper catalyst.

This protocol outlines a general procedure for the copper-catalyzed reaction of this compound with another phenol (B47542).

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired phenol (1.0-1.2 eq), a copper catalyst (e.g., CuI, copper powder), and a suitable ligand (e.g., picolinic acid, N,N'-dimethyl-1,2-cyclohexanediamine).[4]

-

Base and Solvent: Add a base, such as potassium carbonate or cesium carbonate, and a high-boiling polar solvent like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[5]

-

Reaction Conditions: Heat the mixture to a high temperature, often in the range of 125-210 °C, under an inert atmosphere (e.g., nitrogen or argon).[4][5]

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

-

Work-up: After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data for Nucleophilic Aromatic Substitution

| Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenols | CuI / Picolinic Acid | K₃PO₄ | DMSO | 125-210 | Varies | [4] |

| Phenols | Copper powder | KOH | Pyridine (B92270)/DMF | 125-210 | Varies | [5] |

Workflow: Nucleophilic Aromatic Substitution

Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can be readily converted to an ether through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

This protocol provides a general method for the etherification of this compound.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base to deprotonate the phenol. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).

-

Alkylation: To the resulting phenoxide solution, add the alkyl halide (e.g., methyl iodide, ethyl bromide) (1.0-1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude ether by column chromatography.

Quantitative Data for Etherification of this compound

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | 60 | 4 | High (General) |

| Ethyl Bromide | NaH | THF | 25-50 | 2-6 | High (General) |

Reaction Pathway: Williamson Ether Synthesis

Esterification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can also be acylated to form esters. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

The following protocol describes the esterification of this compound with an acyl chloride.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or pyridine.

-

Base Addition: If not using pyridine as the solvent, add a base like triethylamine (B128534) or pyridine (1.1-1.5 eq) to the solution.

-

Acylation: Cool the mixture in an ice bath and add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.0-1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.

-

Work-up: Quench the reaction by adding water or a dilute acid solution. Separate the organic layer.

-

Purification: Wash the organic layer with aqueous sodium bicarbonate solution, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by crystallization or column chromatography.

Quantitative Data for Esterification of this compound

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetic Anhydride | Pyridine | Pyridine | 100 | 3-4 | 80-98 (General) | [6] |

| 4-Substituted Benzoyl Chloride | Pyridine | Dichloromethane | 0 - RT | - | 75-96 (for 4-nitrophenol) | [7] |

Workflow: Esterification of Phenol

Conclusion

The reactions of this compound are central to the synthesis of a multitude of complex organic molecules with important biological activities. This guide has provided a detailed overview of the four principal transformations of this versatile building block: nitro group reduction, nucleophilic aromatic substitution, etherification, and esterification. The experimental protocols, quantitative data, and visual representations of reaction pathways and workflows are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors. A thorough understanding and application of these core reactions will undoubtedly continue to drive innovation in the fields of medicinal chemistry and materials science.

References

- 1. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 2. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 3. CA1338726C - Hydrogenation process for preparing 4-aminophenol - Google Patents [patents.google.com]

- 4. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

Commercial Suppliers and Technical Guide for 3-Chloro-4-nitrophenol

For researchers, scientists, and professionals in drug development, sourcing high-quality chemical reagents is a critical first step in the experimental workflow. This technical guide provides an in-depth overview of commercial suppliers for 3-Chloro-4-nitrophenol (CAS No. 491-11-2), a key intermediate in various synthetic pathways. The guide also details an experimental protocol for its use and outlines a logical process for supplier selection.

Overview of Commercial Suppliers

This compound is readily available from a range of commercial suppliers, catering to different research and development needs. The following table summarizes key quantitative data from various suppliers to facilitate easy comparison. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

| Supplier | Purity | Available Quantities | Additional Information |

| Santa Cruz Biotechnology | Varies by lot | Inquire | For Research Use Only.[1] |

| Biosynth | Inquire | 1g, 5g, 10g, 25g | Strictly for Research Purposes only.[2] |

| Simson Pharma Limited | High Quality | Custom Synthesis | Accompanied by Certificate of Analysis.[3] |

| AChemBlock | 98% | Inquire | - |

| Manchester Organics | Inquire | 1g, 5g, 10g (35g in stock) | Discounts available on larger volumes.[4] |

| ChemicalBook | 98.4%, 99% | KG quantities | Marketplace with multiple suppliers.[5] |

| BLD Pharm | Inquire | Inquire | For Research Use Only.[6] |

Experimental Protocols

This compound is a versatile reagent in organic synthesis. One common application is its use as a nucleophile in Williamson ether synthesis. The following protocol details the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene.

Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene

This procedure describes the reaction of this compound with 4-chlorophenol. While the provided reference starts from 3,4-dichloronitrobenzene (B32671) and 4-chlorophenol, a similar Williamson ether synthesis approach can be adapted using this compound as the starting material. The key is the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide.

Materials:

-

This compound

-

4-Chlorobenzyl halide (e.g., 4-chlorobenzyl bromide)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of this compound (1 equivalent) in DMF, add a base such as potassium carbonate (1.5-2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the phenoxide.

-

Add the 4-chlorobenzyl halide (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-chloro-4-(4'-chlorophenoxy)nitrobenzene.

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for a chemical reagent involves several key considerations beyond just price. The following diagram illustrates a logical workflow for this process.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of BTK and JAK3 Dual Inhibitors Using 3-Chloro-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of dual Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) inhibitors, utilizing 3-Chloro-4-nitrophenol as a key starting material. This document includes detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows to support researchers in the development of novel therapeutics for autoimmune diseases and B-cell malignancies.

Introduction

Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) are critical enzymes in distinct but related signaling pathways that govern immune cell function. BTK is a key component of the B-cell receptor (BCR) signaling pathway, essential for B-cell development, differentiation, and activation.[1][2][3] Dysregulation of BTK signaling is implicated in various B-cell cancers and autoimmune diseases.[3] JAK3, predominantly expressed in hematopoietic cells, plays a crucial role in cytokine signaling through the JAK/STAT pathway, which is vital for the development and function of lymphocytes.[4][5][6] Given their pivotal roles in immunity, the simultaneous inhibition of both BTK and JAK3 presents a promising therapeutic strategy for treating conditions such as rheumatoid arthritis and certain cancers.[7][8][9]

This compound serves as a versatile and readily available starting material for the synthesis of a variety of kinase inhibitors. Its chemical structure allows for strategic modifications to build molecules with high affinity and selectivity for the ATP-binding sites of both BTK and JAK3.

Signaling Pathways

A thorough understanding of the BTK and JAK3 signaling pathways is fundamental to the rational design of dual inhibitors.

Synthetic Workflow

The synthesis of BTK/JAK3 dual inhibitors from this compound generally follows a multi-step sequence. A representative workflow is depicted below, which involves an initial etherification, followed by reduction of the nitro group, and subsequent amide coupling to introduce the pharmacophore responsible for covalent inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic transformations.

Protocol 1: Etherification of this compound

This procedure describes the synthesis of a key nitro-ether intermediate.

Materials:

-

This compound

-

A suitable alkylating agent (e.g., a substituted benzyl (B1604629) halide or mesylate)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkylating agent (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired nitro-ether intermediate.

Protocol 2: Reduction of the Nitro Group

This protocol details the conversion of the nitro-ether intermediate to the corresponding aniline.

Materials:

-

Nitro-ether intermediate from Protocol 1

-

Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ammonium (B1175870) chloride (NH₄Cl) or Hydrochloric acid (HCl)

-

Ethanol (EtOH) or Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Celite

Procedure using Iron:

-

To a suspension of the nitro-ether intermediate (1.0 eq) in a mixture of EtOH and water (e.g., 4:1), add NH₄Cl (3.0 eq) and iron powder (5.0 eq).

-

Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and filter through a pad of Celite, washing with hot EtOH.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between EtOAc and water.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the aniline intermediate.

Protocol 3: Amide Coupling with Acryloyl Chloride

This protocol describes the final step to introduce the acrylamide (B121943) "warhead" for covalent inhibition.

Materials:

-

Aniline intermediate from Protocol 2

-

Acryloyl chloride

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

Procedure:

-

Dissolve the aniline intermediate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add TEA (1.2 eq) to the solution.

-

Slowly add acryloyl chloride (1.1 eq) dropwise to the stirring solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final BTK/JAK3 dual inhibitor.

Data Presentation

The inhibitory activities of synthesized compounds are typically evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of potency.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| XL-12 | BTK | 2.0 | [8] |

| JAK3 | 14.0 | [8] | |

| Wj1113 | BTK | 0.7 | [7] |

| JAK3 | 26.2 | [7] |

This table presents a selection of publicly available data and should be expanded with experimental results.

Conclusion

The synthetic route starting from this compound provides a flexible and efficient approach to generate novel dual inhibitors of BTK and JAK3. The protocols outlined in this document offer a solid foundation for the synthesis and subsequent biological evaluation of these promising therapeutic agents. Further optimization of the chemical scaffold can be explored to improve potency, selectivity, and pharmacokinetic properties. Careful adherence to the experimental procedures and safety precautions is essential for successful synthesis and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. JAK-STAT Signalling Pathway | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Dual Bruton's Tyrosine Kinase/Janus Kinase 3 Inhibitor Wj1113 and its Therapeutic Effects on Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel dual BTK and JAK3 inhibitor shows preclinical efficacy against rheumatoid arthritis | BioWorld [bioworld.com]

- 9. Targeting JAK3 and BTK tyrosine kinases with rationally-designed inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Chloro-4-nitrophenol

Introduction

3-Chloro-4-nitrophenol is a chemical intermediate used in the synthesis of various industrial products, including dyes and pesticides.[1] Its presence in environmental samples or as an impurity in manufactured goods necessitates a reliable analytical method for its detection and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of phenolic compounds. This application note details a reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Principle of the Method

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2][3] this compound is separated from other components in a sample based on its differential partitioning between the stationary and mobile phases. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase can help to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.[2][3][4] Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits significant absorption.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (Purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (85%, analytical grade) or Formic acid (analytical grade)

-

Methanol (HPLC grade, for cleaning)

-

0.45 µm syringe filters

2. Instrumentation

A standard HPLC system equipped with:

-

Degasser

-

Quaternary or Binary Pump

-

Autosampler

-

Column Thermostat

-

UV-Vis or Photodiode Array (PDA) Detector

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These are based on typical methods for similar phenolic compounds.[2][3][4]

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid (e.g., 50:50 v/v with 0.1% H₃PO₄) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 320 nm |

| Run Time | Approximately 10 minutes |

4. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard solution with the mobile phase.

5. Sample Preparation

-

Liquid Samples: For aqueous samples, filter through a 0.45 µm syringe filter prior to injection. If the concentration of this compound is expected to be high, dilute the sample with the mobile phase to fall within the calibration range.

-

Solid Samples: For solid samples, an appropriate extraction procedure should be developed. A common approach is to extract a known weight of the sample with a suitable solvent like acetonitrile, followed by filtration.

6. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the 10 µg/mL working standard solution five times and evaluate the following parameters:

-

Tailing Factor: Should be ≤ 2.0.

-

Theoretical Plates: Should be ≥ 2000.

-

Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

7. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-